Butylphenamide

Description

Historical Context of Butylphenamide in Chemical and Biological Research

Butylphenamide, also known by the systematic name N-butyl-2-hydroxybenzamide, emerged in the scientific literature around the mid-20th century. Early research focused primarily on its potential biological activities. A preliminary 1956 study identified Butylphenamide as a new anti-fungal agent, laying the groundwork for future investigation. researchgate.netnih.gov Subsequent clinical research explored this application further, with a 1958 clinical trial investigating its efficacy in treating certain types of ringworm. nih.gov

During this period, the compound was formally documented for regulatory and commercial purposes. Drug Master File (DMF) submissions for Butylphenamide appear in records from 1960 and 1961, indicating its role as a recognized chemical entity in the pharmaceutical industry. scribd.comscribd.comfda.govfda.gov For instance, a submission was made by Kay-Fries Chemicals in late 1960. scribd.com The compound is also listed within the FDA's Established Names and Unique Ingredient Identifier Codes Terminology, cementing its status as a distinct substance for research and development. nih.gov Initial studies also characterized its toxicological profile and skin absorption properties. nih.gov

Significance of Butylphenamide in Contemporary Chemical Science

In modern chemical science, the significance of Butylphenamide is twofold. First, it serves as a model compound in the development of advanced, sustainable synthesis methodologies. Researchers have reported facile and eco-friendly methods for synthesizing N-butyl-2-hydroxybenzamide and related compounds from ethyl salicylate (B1505791), utilizing techniques such as microwave radiation in solvent-free systems. rsc.orgrsc.org These processes, which can be enhanced by catalysts like lipase (B570770) or phenylboronic acid, align with the principles of green chemistry by improving yields and reducing waste and reaction times. rsc.org The development of such efficient syntheses is a key focus in contemporary pharmaceutical chemistry. mdpi.comnih.gov

Second, and more broadly, the core structure of Butylphenamide—the salicylamide (B354443) scaffold—is highly significant in medicinal chemistry and drug discovery. ontosight.ai While Butylphenamide itself has a defined history, its structural framework is a fertile ground for creating new derivatives with a wide range of potential therapeutic applications. researchgate.netcsic.es Contemporary research extensively uses the salicylamide backbone to design novel compounds targeting various diseases. nih.govnih.gov Scientists have synthesized and evaluated salicylamide derivatives as potent agents against protozoan parasites, pathogenic fungi, cancer, and human adenovirus infections. csic.esnih.govnih.govresearchgate.net Furthermore, derivatives have been developed as multimodal compounds with potential antidepressant, anxiolytic, and antipsychotic activities, demonstrating the versatility and enduring importance of the salicylamide class in the search for new bioactive molecules. uj.edu.pl

Classification and Structural Features within the Salicylamide Class

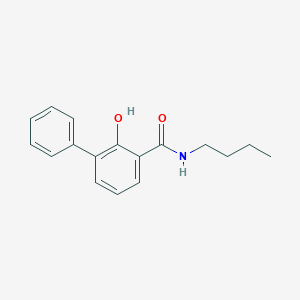

Butylphenamide is classified as a salicylamide, a class of organic compounds derived from salicylamide (2-hydroxybenzamide). ontosight.aismolecule.com Structurally, these compounds are amides of salicylic (B10762653) acid. The defining features of Butylphenamide are a benzamide (B126) backbone that incorporates a hydroxyl (-OH) group at the 2-position of the phenyl ring and a butyl group attached to the amide nitrogen (N-butyl). solubilityofthings.com

The molecule's functionality is dictated by the interplay of its different components. solubilityofthings.com The phenyl ring and the N-butyl group are hydrophobic, while the hydroxyl and amide groups are hydrophilic. solubilityofthings.com This combination of features influences its solubility and its ability to interact with biological targets. solubilityofthings.com The hydroxyl group is particularly crucial; its position is key to the biological activity observed in many salicylamide derivatives. solubilityofthings.comgoogle.com The broader benzamide class, to which salicylamides belong, is known for diverse pharmacological properties, and the specific substituents on the aromatic ring and the amide nitrogen are critical in determining the specific biological activity of each derivative. ontosight.aiontosight.ai

Data Tables

Table 1: Physicochemical Properties of Butylphenamide

| Property | Data | Source |

|---|---|---|

| Systematic Name | N-butyl-2-hydroxybenzamide | solubilityofthings.com |

| Molecular Formula | C₁₁H₁₅NO₂ | rsc.org |

| Molecular Weight | 193.25 g/mol | rsc.org |

| Appearance | White crystalline powder | ontosight.ai |

| Melting Point | ~120-125°C | ontosight.ai |

| Solubility | Slightly soluble in water; freely soluble in organic solvents like ethanol (B145695) and chloroform. | ontosight.ai |

Table 2: Synonyms and Identifiers for Butylphenamide

| Type | Identifier | Source |

|---|---|---|

| Synonym | Butyl phenamide | solubilityofthings.com |

| Synonym | Salicylamide, N-butyl-3-phenyl- | solubilityofthings.com |

| Synonym | N-butyl-2-hydroxy-3-phenylbenzamide | solubilityofthings.com |

| Synonym | Bynamid | solubilityofthings.com |

| UNII | 4Q9N876YAJ | ontosight.aisolubilityofthings.com |

| ChEMBL ID | CHEMBL2106081 | ontosight.ai |

Table 3: Research on Structurally Related Salicylamide Derivatives

| Derivative Class | Research Focus / Biological Activity | Source |

|---|---|---|

| N-Benzoyl-2-hydroxybenzamides | Agents active against protozoan parasites (P. falciparum, T. cruzi, L. donovani) | nih.gov |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives | Antifungal activity against phytopathogenic fungi (Fusarium oxysporum) | researchgate.net |

| Arylpiperazine Derivatives of Salicylamide | Potential antidepressant, anxiolytic, and antipsychotic activity | uj.edu.pl |

| O-alkylamino-tethered Salicylamide Derivatives | Potent anticancer agents (STAT3 inhibitors) for breast cancer | nih.gov |

| Diversified Salicylanilide Derivatives | Potent inhibitors of Human Adenovirus (HAdV) infection | csic.es |

Structure

3D Structure

Properties

CAS No. |

131-90-8 |

|---|---|

Molecular Formula |

C17H19NO2 |

Molecular Weight |

269.34 g/mol |

IUPAC Name |

N-butyl-2-hydroxy-3-phenylbenzamide |

InChI |

InChI=1S/C17H19NO2/c1-2-3-12-18-17(20)15-11-7-10-14(16(15)19)13-8-5-4-6-9-13/h4-11,19H,2-3,12H2,1H3,(H,18,20) |

InChI Key |

MNUMSBAWEGBPMH-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)C1=CC=CC(=C1O)C2=CC=CC=C2 |

Canonical SMILES |

CCCCNC(=O)C1=CC=CC(=C1O)C2=CC=CC=C2 |

Synonyms |

Butylphenamide |

Origin of Product |

United States |

Synthetic Methodologies of Butylphenamide

Classical Synthetic Routes to Butylphenamide

Traditional approaches to synthesizing Butylphenamide are typically centered on the sequential formation of the core salicylamide (B354443) structure followed by the introduction of the necessary functional groups through acylation.

The foundational step in classical synthesis is the creation of the salicylamide backbone. Historically, this has been achieved through methods such as the ammoniation of salicylic (B10762653) acid or its derivatives, like methyl salicylate (B1505791). One common industrial method involves reacting salicylic acid with ammonia (B1221849) under specific conditions to yield salicylamide. Another pathway involves the use of urea (B33335) and phenol (B47542) in the presence of catalysts and acetic acid to produce the primary salicylamide product. google.com These methods, while effective, often require significant purification to remove byproducts and unreacted starting materials. google.com

| Starting Material | Reagents | Key Conditions | Product Purity |

| Salicylic Acid | Ammonia | Suitable temperature and pressure | Lower initial purity, requires extensive purification google.com |

| Phenol | Urea, Ammonium Dihydrogen Carbonate, Potassium Dihydrogen Phosphate, Acetic Acid | Stirring, catalysis | High purity (e.g., up to 99.995%) google.com |

This table presents illustrative data on general salicylamide synthesis pathways.

Following the formation of the salicylamide core, the next critical step is the introduction of the phenyl-containing acyl group. This is typically accomplished through acylation reactions. In this strategy, the salicylamide intermediate is reacted with a suitable acylating agent, such as a substituted benzoyl chloride, in the presence of a base. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side reactions. Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) can also be employed to facilitate the condensation between a carboxylic acid and the salicylamide, often resulting in excellent yields. scispace.com

Modern and Sustainable Synthesis Approaches

Contemporary synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign. These approaches are central to the modern synthesis of Butylphenamide.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.insphinxsai.com By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly, leading to dramatic reductions in reaction times—from hours or days to mere minutes. anton-paar.com This technique can be applied to both the salicylamide formation and the subsequent acylation steps. The efficiency of microwave heating often leads to higher product yields and purities compared to conventional heating methods. Dedicated microwave reactors allow for precise control over temperature and pressure, making the synthetic process more reproducible and scalable. anton-paar.com

| Reaction Type | Conventional Heating Time | Microwave-Assisted Time | Yield Improvement |

| Amide Synthesis (General) | 6-16 hours researchgate.net | 3-10 minutes rasayanjournal.co.in | Often significant |

| Hydrolysis of Benzamide (B126) | 1 hour | 7 minutes | 99% yield achieved rasayanjournal.co.in |

This table provides comparative data illustrating the advantages of microwave-assisted synthesis for related amide reactions.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which pose environmental and health risks. researchgate.net Solvent-free, or solid-state, reactions offer a sustainable alternative. ias.ac.in In the context of Butylphenamide synthesis, this could involve carrying out the acylation step by grinding the reactants together, sometimes in the presence of a solid support like alumina (B75360) or silica, or a non-volatile catalyst. researchgate.netbohrium.com This approach simplifies the experimental procedure and work-up, reduces pollution, and can sometimes lead to different and more selective product formation compared to solution-phase reactions. ias.ac.in

The synthesis of Butylphenamide can be designed to align with the twelve principles of green chemistry, which aim to create more sustainable chemical processes. epa.gov

Waste Prevention : Optimizing reactions, such as through microwave assistance or solvent-free conditions, to maximize yield and minimize the formation of byproducts. epa.gov

Atom Economy : Designing the synthetic route so that the maximum number of atoms from the starting materials are incorporated into the final product. epa.gov

Use of Safer Solvents : When solvents are necessary, choosing environmentally benign options like water or bio-based solvents instead of hazardous organic solvents. jddhs.com

Energy Efficiency : Employing methods like microwave synthesis that reduce energy consumption by significantly shortening reaction times and allowing for reactions at ambient pressure and temperature where possible. epa.govjddhs.com

Use of Catalysts : Utilizing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. Catalysts can often be recycled and reused. epa.gov

By integrating these principles, the synthesis of Butylphenamide can be made more efficient, cost-effective, and environmentally responsible. ijbpas.commdpi.com

Chemical Reactivity and Derivatization of Butylphenamide

Fundamental Chemical Reactions

The reactivity of Butylphenamide is centered around its amide linkage, which is susceptible to hydrolysis, and the nucleophilic character of the amide nitrogen, which allows for acylation and substitution reactions.

Hydrolysis Pathways

The amide bond in Butylphenamide can be cleaved through hydrolysis under both acidic and basic conditions, yielding 3-phenylsalicylic acid and n-butylamine. The mechanism and rate of this reaction are highly dependent on the pH of the environment.

Base-Promoted Hydrolysis: Under basic conditions, the hydrolysis of amides follows a nucleophilic acyl substitution pathway. A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the n-butylamide anion, which is then protonated by the solvent, results in the formation of the carboxylate salt of 3-phenylsalicylic acid and n-butylamine. This reaction is generally irreversible as the final products, a carboxylate and an amine, are less reactive under these conditions. The rate of base-promoted hydrolysis is typically first order with respect to both the amide and the hydroxide ion concentration.

The stability of the amide bond in salicylamides can be influenced by the presence of the ortho-hydroxyl group, which can participate in intramolecular hydrogen bonding, potentially affecting the reaction rate compared to other benzamides.

| Hydrolysis Condition | Reactants | Major Products | General Mechanism |

| Acidic (e.g., aq. HCl) | Butylphenamide, H₂O, H⁺ | 3-Phenylsalicylic acid, n-Butylammonium ion | A-AC-2: Protonation of carbonyl oxygen followed by nucleophilic attack of water |

| Basic (e.g., aq. NaOH) | Butylphenamide, OH⁻ | 3-Phenylsalicylate, n-Butylamine | Nucleophilic addition of hydroxide to the carbonyl carbon, followed by elimination |

Acylation Reactions

The nitrogen atom of the amide group in Butylphenamide can act as a nucleophile, participating in acylation reactions with suitable acylating agents. This reaction leads to the formation of N-acyl derivatives. The reaction typically requires activation of the amide or the use of a strong acylating agent. For instance, primary aromatic amides can be converted to N-acylpyrroles using 2,5-dimethoxytetrahydrofuran (B146720) in the presence of thionyl chloride. nih.gov Similarly, N-acylphenylacetamides can be synthesized by reacting 2-phenylacetamide (B93265) with carboxylic acid anhydrides under acid catalysis. nih.gov

These methods suggest that Butylphenamide could be N-acylated using various acylating agents like acid chlorides or anhydrides, likely in the presence of a base or a catalyst to enhance the nucleophilicity of the amide nitrogen or to activate the acylating agent.

| Acylating Agent | General Product Structure | Potential Reaction Conditions |

| Acid Chloride (R-COCl) | N-Acyl-N-butyl-3-phenylsalicylamide | Aprotic solvent, non-nucleophilic base (e.g., pyridine, triethylamine) |

| Acid Anhydride ((R-CO)₂O) | N-Acyl-N-butyl-3-phenylsalicylamide | Acid or base catalysis, elevated temperature |

Nucleophilic Substitution Reactions

The amide nitrogen in Butylphenamide, possessing a lone pair of electrons, can function as a nucleophile in substitution reactions. csic.es While amides are generally weaker nucleophiles than amines due to the electron-withdrawing effect of the adjacent carbonyl group, they can react with electrophiles under appropriate conditions. For example, the nitrogen of an amide can displace a leaving group from an alkyl halide. However, such reactions with amides are less common and may require forcing conditions or catalysis.

The nucleophilicity of the amide nitrogen can be enhanced by deprotonation with a strong base, forming an amidate anion. This highly nucleophilic species can then readily participate in substitution reactions. However, the choice of base and reaction conditions must be carefully selected to avoid competing reactions, such as elimination.

| Electrophile | General Product Structure | Potential Reaction Conditions |

| Alkyl Halide (R-X) | N-Alkyl-N-butyl-3-phenylsalicylamide | Strong base (e.g., NaH) in an aprotic solvent, or phase-transfer catalysis |

| Acyl Halide (R-CO-X) | N-Acyl-N-butyl-3-phenylsalicylamide | Aprotic solvent with a non-nucleophilic base (see Acylation Reactions) |

Synthesis of Butylphenamide Derivatives and Analogs

The structural framework of Butylphenamide allows for extensive modification to generate derivatives and analogs with tailored properties. These modifications can be aimed at enhancing biological activity, improving pharmacokinetic profiles, or exploring structure-activity relationships.

Structural Modification Strategies

Several strategies can be employed to modify the Butylphenamide structure, targeting different parts of the molecule.

Modification of the Salicylamide (B354443) Core: The aromatic rings of the salicylamide moiety can be substituted with various functional groups. For example, the introduction of halogens (e.g., chlorine, fluorine) or other electron-withdrawing or electron-donating groups can significantly influence the electronic properties and biological activity of the molecule. mdpi.comCurrent time information in Bangalore, IN. The synthesis of such derivatives often starts from a correspondingly substituted salicylic (B10762653) acid. mdpi.com

Derivatization of the Phenolic Hydroxyl Group: The hydroxyl group can be converted into ethers or esters. For instance, O-alkylation can be achieved by reacting Butylphenamide with an alkyl halide in the presence of a base.

Modification of the N-Butyl Group: The n-butyl chain can be replaced with other alkyl or aryl groups to probe the impact of this substituent on the compound's properties. This can be achieved by synthesizing the amide from 3-phenylsalicylic acid and the desired primary amine.

Alteration of the Phenyl Ring: The phenyl substituent at the 3-position can be replaced with other aromatic or heterocyclic rings to explore different steric and electronic interactions. This is often accomplished through cross-coupling reactions, such as the Suzuki-Miyaura coupling, on a suitably functionalized precursor.

| Modification Site | Synthetic Strategy | Example of Resulting Derivative |

| Salicylamide Ring | Synthesis from a substituted salicylic acid | 5-Chloro-N-butyl-3-phenylsalicylamide |

| Phenolic Hydroxyl Group | O-alkylation with an alkyl halide and base | N-butyl-3-phenyl-2-(alkoxy)benzamide |

| N-Butyl Group | Amidation of 3-phenylsalicylic acid with a different amine | N-Aryl-3-phenylsalicylamide |

| 3-Phenyl Group | Suzuki-Miyaura coupling of a 3-bromo-salicylamide precursor with a boronic acid | N-butyl-3-(heteroaryl)salicylamide |

Design Principles for Novel Butylphenamide Analogs

The design of novel analogs of Butylphenamide is often guided by the principles of medicinal chemistry, aiming to optimize the interaction of the molecule with a specific biological target.

Structure-Activity Relationship (SAR) Studies: SAR studies involve systematically modifying the structure of a lead compound, such as Butylphenamide, and evaluating the effect of these changes on its biological activity. This helps in identifying the key structural features required for activity and can guide the design of more potent and selective analogs. For example, in the development of anti-HBV agents based on the salicylamide scaffold, modifications on both phenyl rings were explored to understand their impact on antiviral activity. mdpi.com

Scaffold Hopping: This strategy involves replacing the core molecular framework (scaffold) of a known active compound with a structurally different but functionally equivalent one. For Butylphenamide, the biphenyl-salicylamide scaffold could be replaced with other scaffolds that maintain the relative spatial orientation of key binding groups. This approach can lead to the discovery of novel chemical classes with improved properties.

Bioisosteric Replacement: This principle involves substituting a functional group in the molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. For instance, the carboxylic acid group in a related compound could be replaced with a tetrazole ring, a known bioisostere.

The design of novel salicylamide derivatives has led to the identification of compounds with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. mdpi.com These studies provide a valuable framework for the rational design of new Butylphenamide analogs with desired therapeutic profiles.

Advanced Analytical Methodologies for Butylphenamide Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure and properties of Butylphenamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used analytical tool for the structural elucidation of organic compounds like Butylphenamide. jeolusa.comoxinst.com It provides detailed information about the carbon-hydrogen framework of the molecule. slideshare.net

Key applications of NMR in Butylphenamide research include:

Structural Verification: ¹H and ¹³C NMR are fundamental in confirming the synthesized structure of Butylphenamide by identifying the number and types of protons and carbons, respectively. oxinst.comslideshare.net

Conformational Analysis: Advanced NMR techniques can be used to study the three-dimensional structure and conformational isomers of Butylphenamide in solution. slideshare.net

Quantitative Analysis: Quantitative NMR (qNMR) offers a method for determining the concentration of Butylphenamide in a sample without the need for an identical internal standard, relying on the principle that the signal intensity is directly proportional to the number of nuclei. nih.gov

Table 1: Key NMR Techniques in Butylphenamide Analysis

| NMR Technique | Information Obtained | Relevance to Butylphenamide |

| ¹H NMR | Number of unique protons, their chemical environment, and neighboring protons. slideshare.netpsu.edu | Confirms the presence and arrangement of hydrogen atoms in the Butylphenamide molecule. |

| ¹³C NMR | Number of non-equivalent carbon atoms. slideshare.net | Provides a map of the carbon skeleton of Butylphenamide. |

| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other. jeolusa.com | Helps in assigning proton signals and understanding the connectivity of the molecule. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates proton signals with their directly attached carbon atoms. | Links the proton and carbon frameworks, aiding in complete structural assignment. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are two or three bonds away. | Provides long-range connectivity information, crucial for confirming the overall structure. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close to each other in space. jeolusa.com | Elucidates the three-dimensional structure and stereochemistry of Butylphenamide. |

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry (MS) is a cornerstone technique in the analysis of Butylphenamide, providing critical information on its molecular weight and structure. mdpi.com When coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC), it becomes a highly sensitive and specific tool for both identifying and quantifying the compound. mdpi.com

Structural Elucidation: High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of Butylphenamide by providing a highly accurate mass measurement. jeolusa.comcriver.com Tandem mass spectrometry (MS/MS) is employed for detailed structural characterization. In this technique, the Butylphenamide molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. mdpi.comresearchgate.net This fragmentation pattern serves as a molecular fingerprint, which can be used to confirm the identity of the compound by comparing it to known spectra or by de novo interpretation. nautilus.bio

Quantification: Mass spectrometry is widely used for the quantitative analysis of Butylphenamide in various samples. washington.edu Techniques like selected ion monitoring (SIM) and selected reaction monitoring (SRM) offer high selectivity and sensitivity for detecting and quantifying low levels of the analyte. washington.edu These targeted approaches are particularly valuable in complex matrices where background interference can be a significant issue. washington.edu For accurate quantification, a stable isotope-labeled internal standard of Butylphenamide is often employed.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for isolating Butylphenamide from complex mixtures and for its subsequent quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of pharmaceutical compounds like Butylphenamide. wikipedia.org The development of a robust HPLC method is crucial for achieving accurate and reliable results.

Key aspects of HPLC method development for Butylphenamide include:

Column Selection: The choice of the stationary phase is critical. Reversed-phase columns, such as C18 or C8, are commonly used for the separation of moderately polar compounds like Butylphenamide. wu.ac.th The selection depends on the specific polarity of Butylphenamide and any potential impurities.

Mobile Phase Optimization: A mixture of a buffered aqueous solution and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used as the mobile phase in reversed-phase HPLC. wu.ac.thjbiochemtech.com The composition of the mobile phase is optimized to achieve good resolution between Butylphenamide and other components in the sample. nih.gov Gradient elution, where the mobile phase composition is changed during the run, can be employed to improve the separation of complex mixtures. nih.gov

Detector Selection: A UV detector is commonly used for the detection of Butylphenamide, provided it has a suitable chromophore. jbiochemtech.com The detection wavelength is chosen at the absorbance maximum of Butylphenamide to ensure high sensitivity.

Method Validation: Once developed, the HPLC method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness. jbiochemtech.comresearchgate.net

Table 2: Typical HPLC Parameters for Butylphenamide Analysis

| Parameter | Typical Setting | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good separation for a wide range of compounds. |

| Mobile Phase | Acetonitrile:Water or Methanol:Buffer | Elutes Butylphenamide from the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. wu.ac.th |

| Injection Volume | 10-20 µL | Introduces a precise amount of sample onto the column. |

| Column Temperature | 25-40 °C | Affects retention time and peak shape. wu.ac.th |

| Detection | UV at a specific wavelength (e.g., 270 nm) | Quantifies the amount of Butylphenamide. jbiochemtech.com |

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. phenomenex.com For a compound like Butylphenamide, GC can be a suitable method, potentially after derivatization to increase its volatility.

GC is particularly useful for:

Purity Determination: GC can be employed to assess the purity of Butylphenamide by separating it from volatile impurities. scirp.org

Residual Solvent Analysis: In the synthesis of Butylphenamide, GC is the standard method for identifying and quantifying any remaining organic volatile impurities. scirp.org

Coupling with Mass Spectrometry (GC-MS): The combination of GC with MS provides a highly specific and sensitive analytical tool. thermofisher.com GC separates the components of a mixture, and MS provides structural information for identification. thermofisher.comlibretexts.org

Advanced Separation Techniques

To meet the demands of analyzing complex samples and achieving higher throughput, more advanced chromatographic techniques are being employed.

Ultra-High-Pressure Liquid Chromatography (UHPLC): UHPLC systems operate at much higher pressures than conventional HPLC systems, allowing the use of columns packed with smaller particles (sub-2 µm). wikipedia.orgamericanpharmaceuticalreview.com This results in significantly faster analysis times, improved resolution, and increased sensitivity. americanpharmaceuticalreview.comeag.com The application of UHPLC can dramatically reduce the run time for Butylphenamide analysis while improving the separation efficiency. chromatographyonline.com

Multi-dimensional Chromatography: This technique involves using two or more independent separation columns to achieve a very high degree of separation for extremely complex samples. shimadzu.comnumberanalytics.com For instance, a two-dimensional LC (2D-LC) system could use two different column chemistries or separation modes to resolve Butylphenamide from a complex matrix. shimadzu.com.twwaters.com This approach significantly increases peak capacity and is particularly useful when analyzing trace levels of Butylphenamide in challenging sample types. numberanalytics.comchromatographytoday.com

Table 3: Comparison of Chromatographic Techniques for Butylphenamide Analysis

| Technique | Principle | Advantages for Butylphenamide Analysis |

| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. wikipedia.org | Robust, versatile, and widely available. Suitable for routine analysis and quality control. nih.gov |

| GC | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. openaccessjournals.com | High resolution for volatile compounds, ideal for impurity profiling and residual solvent analysis. phenomenex.comscirp.org |

| UHPLC | HPLC performed at very high pressures with small particle columns. americanpharmaceuticalreview.com | Faster analysis, higher resolution, and increased sensitivity compared to HPLC. eag.com |

| Multi-dimensional Chromatography | Use of multiple, independent separation stages. chromatographytoday.com | Extremely high separation power for complex samples, enhancing the ability to detect and quantify Butylphenamide in challenging matrices. shimadzu.comnumberanalytics.com |

Quantitative and Qualitative Analytical Protocols

Qualitative analysis is concerned with identifying the presence or absence of a particular compound, while quantitative analysis measures the amount of that substance. 10huan.com These analyses are fundamental in chemical and pharmaceutical research, often employing techniques like chromatography and spectroscopy. 10huan.com

Development of Robust Quantification Assays

The development of a robust quantification assay is crucial for determining the precise concentration of a compound in a sample. scribd.com This process typically involves establishing and validating methods to ensure accuracy, precision, linearity, and sensitivity. Common techniques for small molecules include high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS) for enhanced specificity and sensitivity.

For a hypothetical quantification assay for Butylphenamide, one would need to develop a method with the following characteristics:

Specificity: The ability to unequivocally assess the analyte in the presence of other components.

Linearity: The production of results that are directly proportional to the concentration of the analyte in samples.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Hypothetical Data for a Butylphenamide Quantification Assay Validation

Since no specific data exists for Butylphenamide, the following table illustrates the type of results that would be generated during the validation of a quantification assay for a similar hypothetical compound.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (R²) | > 0.99 | 0.998 |

| Accuracy (% Recovery) | 80-120% | 98.5% |

| Intra-day Precision (%RSD) | < 15% | 4.2% |

| Inter-day Precision (%RSD) | < 15% | 6.8% |

| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | 5 ng/mL |

Chemical Fingerprinting and Metabolomics Approaches

Chemical fingerprinting and metabolomics are advanced analytical strategies used to obtain a comprehensive profile of the chemical entities within a biological or chemical sample.

Chemical Fingerprinting aims to create a characteristic profile, or "fingerprint," of a sample. This is often achieved using chromatographic techniques like HPLC or GC, which separate the various components of a mixture. The resulting chromatogram serves as the fingerprint. This approach is valuable for quality control, authentication, and classification of complex mixtures.

Metabolomics involves the comprehensive study of all small molecules (metabolites) within a biological system. It provides a snapshot of the metabolic state and can be used to identify biomarkers, understand disease mechanisms, and assess the effects of a compound on an organism. The primary analytical platforms for metabolomics are nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry coupled with a separation technique (e.g., LC-MS, GC-MS).

Given the absence of specific studies on Butylphenamide, it is not possible to present research findings related to its chemical fingerprint or its impact on any metabolome.

Computational Studies and Molecular Modeling of Butylphenamide

Structure-Activity Relationship (SAR) Studies using Computational Methods

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com A QSAR model is formulated as an equation where biological activity is a function of various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). researchgate.net Such models are invaluable for predicting the activity of new, unsynthesized compounds. mdpi.com

While a specific QSAR model for Butylphenamide is not available, numerous studies on enzyme inhibitors, such as those for butyrylcholinesterase (BuChE), demonstrate the utility of this approach. mdpi.comtandfonline.com Researchers develop these models using a "training set" of molecules with known activities and then validate them using an external "test set". mdpi.com The statistical quality of a QSAR model is assessed by several parameters, including the coefficient of determination (R²), which indicates how well the model fits the data, and the cross-validation coefficient (Q²), which measures its predictive power. mdpi.comtandfonline.com

Table 1: Example of Statistical Parameters for 3D-QSAR Models of Butyrylcholinesterase (BuChE) Inhibitors This table presents representative data from studies on BuChE inhibitors to illustrate the outputs of QSAR analysis.

| Model Type | Statistical Parameter | Value | Significance | Reference |

| CoMFA | q² (Cross-validated) | 0.701 | Indicates good predictive ability | acs.org |

| CoMFA | R² (Non-cross-validated) | 0.979 | Shows a strong correlation between descriptors and activity | acs.org |

| CoMSIA | q² (Cross-validated) | 0.627 | Indicates good predictive ability | acs.org |

| CoMSIA | R² (Non-cross-validated) | 0.982 | Shows a strong correlation between descriptors and activity | acs.org |

| MLR Model | R² (Training Set) | 0.801 | Demonstrates the reliability of the model | tandfonline.com |

| MLR Model | R² (Test Set) | 0.824 | Confirms the model's predictive power on external data | tandfonline.com |

CoMFA: Comparative Molecular Field Analysis; CoMSIA: Comparative Molecular Similarity Indices Analysis; MLR: Multiple Linear Regression.

Ligand-Based and Structure-Based Design Principles

Drug design strategies are broadly categorized as ligand-based or structure-based. mdpi.com

Ligand-Based Drug Design (LBDD): This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the information from a set of molecules known to bind to the target. By analyzing their common structural features (a pharmacophore) or building QSAR models, new compounds can be designed or identified. acs.org

Structure-Based Drug Design (SBDD): When the 3D structure of the target macromolecule (like an enzyme or receptor) is available, SBDD becomes a powerful tool. mdpi.com This method involves analyzing the target's binding site—its shape, size, and chemical environment—to design ligands that fit snugly and interact favorably. Molecular docking, a key SBDD technique, predicts the preferred orientation of a ligand when bound to its target. mdpi.com In studies on BuChE inhibitors, docking reveals how compounds orient themselves within the enzyme's active site gorge, forming key interactions with specific amino acid residues. acs.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) is a computational simulation method that models the physical movements of atoms and molecules over time. frontiersin.orgresearchgate.net It provides a high-resolution view of molecular behavior, offering insights that are often inaccessible through static experimental methods alone. researchgate.net

Simulation of Butylphenamide Conformational Space

Any flexible molecule like Butylphenamide does not exist in a single, rigid shape but rather as an ensemble of different three-dimensional structures, or conformations. MD simulations can explore this "conformational space" by simulating the molecule's movements in a solvent (like water) at a given temperature. researchgate.net This analysis reveals the most stable (lowest energy) conformations and the dynamics of transition between them. Understanding the preferred shape of a molecule is crucial as it dictates how it will interact with its biological target.

Interaction Dynamics with Biological Macromolecules

One of the most powerful applications of MD is simulating the interaction between a ligand and a biological macromolecule, such as a protein. frontiersin.org After an initial binding pose is predicted by molecular docking, an MD simulation can be run on the ligand-protein complex. This simulation assesses the stability of the binding pose and reveals the dynamic nature of the interactions over time. tandfonline.comfrontiersin.org

For instance, MD simulations of inhibitors bound to BuChE have been used to characterize the stability of the complex and identify the key amino acid residues responsible for holding the inhibitor in place. frontiersin.org These studies often track metrics like Root Mean Square Deviation (RMSD) to assess the stability of the complex and analyze hydrogen bonds and other non-covalent interactions. tandfonline.com Such simulations have identified residues like Trp82, Asp70, and Tyr332 as crucial for the binding of inhibitors within the BuChE active site. frontiersin.org

Table 2: Key Amino Acid Residues in the Butyrylcholinesterase (BuChE) Active Site Involved in Inhibitor Binding (Identified via MD Simulations) This table lists residues frequently identified in computational studies as being important for the binding of various inhibitors to BuChE.

| Residue | Role in Binding | Interaction Type | Reference |

| Trp82 | Forms the acyl-binding pocket; crucial for π-π stacking interactions with aromatic inhibitors. | Hydrophobic (π-π stacking) | frontiersin.org |

| Asp70 | Part of the peripheral anionic site (PAS); acts as a "gatekeeper" for ligand entry. | Electrostatic, Hydrogen Bonding | frontiersin.org |

| Tyr332 | Lines the active site gorge; can act as a gatekeeper and form hydrogen bonds. | Hydrogen Bonding, Hydrophobic | frontiersin.org |

| His438 | Part of the catalytic triad; forms hydrogen bonds with inhibitors. | Hydrogen Bonding | frontiersin.org |

| Gly116 | Part of the oxyanion hole; stabilizes the transition state. | Hydrogen Bonding | frontiersin.org |

Virtual Screening and Predictive Modeling

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com This process significantly reduces the number of compounds that need to be synthesized and tested experimentally. rsc.org

Predictive models, often derived from QSAR or machine learning, are central to virtual screening. mdpi.comrsc.org For example, a validated QSAR model for a specific biological activity can be used to predict the activity of millions of compounds in a database. Similarly, a pharmacophore model derived from known active ligands can be used as a 3D query to find molecules with a similar arrangement of functional groups. rsc.org Structure-based virtual screening uses docking to evaluate how well each molecule in a library fits into the target's binding site. mdpi.com

In the context of BuChE inhibitors, hybrid virtual screening strategies that combine both ligand- and structure-based methods have successfully identified novel hit compounds from large chemical databases. mdpi.com These hits are then subjected to further experimental validation to confirm their activity. mdpi.comrsc.org

In Silico Identification of Potential Butylphenamide Targets

Currently, there is a lack of specific in silico studies aimed at identifying the potential molecular targets of Butylphenamide beyond its generally accepted interaction with cyclooxygenase enzymes. General in silico methodologies, such as reverse docking and pharmacophore modeling, are commonly employed to screen compound libraries against panels of known biological targets to identify potential new protein interactions. However, the application of these techniques to Butylphenamide has not been documented in available research.

The established mechanism of action for salicylamides involves the inhibition of COX enzymes, which are key to the synthesis of prostaglandins (B1171923), thereby mitigating pain and inflammation. ontosight.ai It is therefore inferred that the primary targets of Butylphenamide are COX-1 and COX-2.

| Inferred Target | Function | Therapeutic Relevance |

| Cyclooxygenase-1 (COX-1) | Prostaglandin synthesis (housekeeping functions) | Pain, inflammation, fever |

| Cyclooxygenase-2 (COX-2) | Prostaglandin synthesis (induced at sites of inflammation) | Pain, inflammation, fever |

Predictive Efficacy and Selectivity Profiling

Detailed predictive efficacy and selectivity profiles for Butylphenamide based on computational modeling are not available in the current body of scientific literature. Such studies would typically involve quantitative structure-activity relationship (QSAR) modeling, molecular docking simulations, and free energy calculations to predict the binding affinity and selectivity of the compound for its targets.

For salicylamides in general, computational approaches could be used to predict their relative selectivity for COX-1 versus COX-2. This is a critical aspect, as selectivity for COX-2 is often associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. Without specific studies on Butylphenamide, any discussion on its predictive efficacy and selectivity remains speculative and based on the broader characteristics of the salicylamide (B354443) class.

A hypothetical predictive study would involve docking Butylphenamide into the active sites of both COX-1 and COX-2 and calculating binding energies to estimate its inhibitory potential and selectivity.

| Parameter | Description | Hypothetical Application to Butylphenamide |

| Docking Score | Predicts the binding affinity of a ligand to a receptor. | Lower docking scores for COX-2 compared to COX-1 would suggest selectivity. |

| Binding Free Energy | A more rigorous calculation of the strength of the ligand-receptor interaction. | A more negative binding free energy for COX-2 would indicate higher affinity and potency. |

| QSAR Models | Correlates chemical structure with biological activity. | Could be used to predict the analgesic and anti-inflammatory potency of Butylphenamide based on its structural features. |

It is important to underscore that the information presented in the tables above is based on the general application of computational methods in drug discovery and does not reflect the results of studies conducted specifically on Butylphenamide, as such data is not currently available.

Based on a comprehensive search of available scientific literature, there is insufficient specific data for a compound named "Butylphenamide" to generate the detailed article as requested in the provided outline. The existing research does not cover the specific mechanisms of antifungal and anti-inflammatory action for this particular compound in the depth required by the article's structure.

Searches for "Butylphenamide" yield minimal results, with only a high-level classification of it having a potential antifungal mechanism of action, but no specific studies to support the detailed subsections requested. While there is extensive research on the antifungal and anti-inflammatory properties of broader chemical classes like benzamide (B126) derivatives, this information is not specific to "Butylphenamide" and therefore cannot be used to populate the requested article, which is focused solely on this compound.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on Butylphenamide that adheres to the strict structure and content requirements of the prompt.

Biological Activity and Mechanistic Elucidation of Butylphenamide Non Human

Other Emerging Biological Activities (non-human)

Exploration of Additional Biological Target Interactions

There is currently no available research detailing the exploration of biological target interactions for Butylphenamide. Scientific inquiry into how this compound may bind to or modulate the function of proteins, nucleic acids, or other cellular components has not been reported in published literature. Therefore, its molecular mechanism of action remains unknown.

Phenotypic Screening for Novel Activities

Phenotypic screening, a method used to identify substances that alter the observable characteristics of a cell or organism, has not yielded any publicly documented results for Butylphenamide. This type of screening is instrumental in discovering novel biological activities and potential therapeutic applications for chemical compounds. The absence of such data indicates that the effects of Butylphenamide on cellular or organismal phenotypes have not been characterized or disclosed.

Preclinical Investigations of Butylphenamide in Non Human Models

In Vitro Efficacy and Activity Profiling

In vitro studies are fundamental in early-stage drug discovery, providing a controlled environment to assess a compound's biological activity and mechanism at a cellular level. For Butylphenamide, these investigations have centered on its effects against fungal pathogens and its potential to modulate inflammatory pathways in non-human cellular systems.

Early research into the biological effects of Butylphenamide identified its significant antifungal properties. researchgate.net In cell-based assays using non-human fungal cells, Butylphenamide, referred to by its chemical name N-Butyl-3-phenylsalicylamide, demonstrated a pronounced inhibitory effect against specific dermatophytes. researchgate.net

Detailed findings from these assays revealed that the compound possesses a high order of activity against Trichophyton mentagrophytes and Microsporum audouini, two species of fungi commonly associated with skin infections. researchgate.net While these foundational studies established the antifungal potential of Butylphenamide, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, were not detailed in the available literature. A related compound, N-(4-hydroxyphenyl)-3-phenylsalicylamide, was noted to be effective against Candida albicans in vitro. researchgate.net

Table 1: Summary of In Vitro Antifungal Activity of Butylphenamide

| Fungal Species (Non-Human) | Finding |

|---|---|

| Trichophyton mentagrophytes | High order of activity observed. researchgate.net |

| Microsporum audouini | High order of activity observed. researchgate.net |

Investigations into the mechanism of action of Butylphenamide suggest distinct pathways for its antifungal and anti-inflammatory effects. The precise molecular interactions underlying its antifungal activity are not fully elucidated, though it is theorized to function by disrupting the integrity of the fungal cell membrane, which can lead to cell death. Another proposed mechanism involves interference with the synthesis of essential fungal cell components.

As a member of the salicylamide (B354443) class, the anti-inflammatory action of Butylphenamide is believed to stem from the inhibition of cyclooxygenase (COX) enzymes. researchgate.net These enzymes are critical for the synthesis of prostaglandins (B1171923), which are key mediators of pain and inflammation. researchgate.net Specific studies utilizing non-human cell lines to confirm and detail these mechanisms for Butylphenamide were not identified in the searched literature.

Butylphenamide is recognized for possessing anti-inflammatory properties, a characteristic shared by other salicylamides. researchgate.net Its mechanism is attributed to the inhibition of COX enzymes, thereby reducing the production of prostaglandins that mediate inflammation. researchgate.net Studies have indicated that salicylamides demonstrate efficacy in reducing inflammation in various animal models, supporting the potential of Butylphenamide as an anti-inflammatory agent. researchgate.net However, specific research employing non-human cell systems, such as macrophage cell lines, to quantify the anti-inflammatory effects of Butylphenamide through measures like nitric oxide or cytokine production, is not described in the available literature.

The use of advanced in vitro models like organoids and microphysiological systems allows for the study of compounds in a three-dimensional environment that more closely mimics the complexity of native tissues. Despite the growing application of these technologies in preclinical drug development, a review of the scientific literature did not yield any studies where Butylphenamide was investigated using organoids or microphysiological systems based on non-human cells.

In Vivo Efficacy Studies in Animal Models

In vivo studies in animal models are a critical step in preclinical research, bridging the gap between in vitro findings and human clinical trials. These studies assess the efficacy, and pharmacodynamics of a compound in a whole living organism.

While the in vitro data indicates that Butylphenamide has potential as an antifungal agent, specific preclinical studies assessing its antifungal efficacy in rodent models (e.g., mouse models of candidiasis or dermatophytosis) were not found in the reviewed literature. Such studies would be essential to confirm its activity in a living system and to understand its therapeutic potential for treating fungal infections. For the broader class of salicylamides, efficacy has been demonstrated in various animal models for their anti-inflammatory and analgesic effects. researchgate.net

Based on a comprehensive review of available scientific literature, there is no publicly accessible research data corresponding to the preclinical investigation of Butylphenamide for anti-inflammatory efficacy, its pharmacodynamic biomarkers, or its synergistic effects with other agents in non-human models.

Historical sources identify Butylphenamide primarily as an antifungal agent, with preliminary studies dating back to the 1950s researchgate.net. However, extensive searches for research pertaining to the specific anti-inflammatory topics outlined in the request—including animal models, pharmacodynamic analysis, and combinatorial studies—did not yield any relevant findings for this particular compound.

The scientific record does contain research on other, more complex molecules that include a butanamide chemical structure and have been investigated for anti-inflammatory properties nih.govrug.nlencyclopedia.pub. For instance, compounds such as 4-(8-butoxy-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-(5-tert-butyl-2-hydroxyphenyl)butanamide have been evaluated in animal models of pain and inflammation nih.gov. Nevertheless, these are distinct chemical entities from Butylphenamide.

Similarly, while there is a body of research on preclinical models for anti-inflammatory drugs nih.govlsuhsc.edunodthera.comnovartis.com, pharmacodynamic biomarker analysis cancer.govbioagilytix.comnih.gov, and synergistic drug effects mdpi.commedrxiv.orgmedrxiv.org, none of these studies mention or investigate Butylphenamide.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested outline, as the necessary data for the specified sections and subsections on Butylphenamide does not appear to exist in the public domain.

Based on a comprehensive search of available scientific literature, there is currently insufficient public information to generate a detailed article on the chemical biology of "Butylphenamide" according to the specified outline.

The search for "Butylphenamide" and its potential synonyms (such as N-butylbenzamide) did not yield specific, in-depth research findings related to its molecular interactions, use as a research probe for fungal resistance, or its effects on biosynthetic pathways in non-human systems. While some commercial suppliers list the compound and suggest its use as a research reagent for studying fungal resistance by disrupting the fungal cell, this information is not substantiated by detailed, peer-reviewed scientific studies that would be necessary to construct the requested article. evitachem.comsmolecule.com

General information on related topics such as the mechanisms of other antifungal agents, protein-ligand interaction studies, and fungal metabolism is available but does not specifically reference Butylphenamide. wikipedia.orgnih.govmdpi.comcreative-biostructure.commdpi.com Without dedicated research on this particular compound, it is not possible to provide a scientifically accurate and thorough article that adheres to the user's detailed outline.

Further research and publication in peer-reviewed journals would be required to elucidate the specific chemical and biological properties of Butylphenamide needed to fulfill this request.

Chemical Biology of Butylphenamide

Biosynthetic Considerations and Pathway Modulation (non-human systems)

Potential Precursor Utilization in Biological Systems

There is no documented evidence of Butylphenamide being a natural product or its direct biosynthesis in any biological system. However, its core components, a salicylic (B10762653) acid moiety and an N-acylated aromatic structure, are found in various natural metabolic pathways in plants, bacteria, and fungi.

Salicylate (B1505791) Biosynthesis:

Salicylic acid and its derivatives are well-known secondary metabolites in plants and various microorganisms. mdpi.comresearchgate.netnih.gov In both plants and bacteria, the biosynthesis of salicylic acid originates from the shikimate pathway, with chorismate being a key precursor. mdpi.comnih.gov

In plants, two distinct pathways are known for salicylic acid synthesis from chorismate: the isochorismate (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway. mdpi.com

In bacteria, salicylate production is often associated with the synthesis of siderophores, which are iron-chelating molecules. researchgate.netnih.gov Bacteria utilize enzymes like isochorismate synthase to convert chorismate to isochorismate, a direct precursor of salicylic acid. mdpi.comnih.gov

Given that the foundational scaffold of Butylphenamide is a derivative of salicylic acid, it is conceivable that synthetic pathways could be engineered in microorganisms to utilize chorismate or salicylic acid as a precursor. This would, however, require the introduction of specific enzymes capable of the subsequent phenylation and N-butylation steps.

N-Acyl Amide Formation:

The amide bond formation between the salicylic acid carboxyl group and butylamine (B146782) is a key feature of Butylphenamide. Biological systems, particularly fungi, are known to produce a wide array of N-acylated amino acids and other amides. The biosynthesis of N-acylated aromatic amino acids in fungi is catalyzed by enzymes such as N-acyltransferases. nih.gov These enzymes typically use an acyl-CoA thioester and an amine-containing molecule as substrates. nih.gov Theoretically, a similar enzymatic system could potentially catalyze the final step in a hypothetical biosynthetic pathway for Butylphenamide, by joining a phenyl-salicyloyl-CoA intermediate with butylamine.

Table 1: Key Precursors in Related Biosynthetic Pathways

| Precursor | Metabolic Pathway | Organism Type | Resulting Compound Class |

| Chorismate | Shikimate Pathway | Plants, Bacteria, Fungi | Salicylates, Aromatic Amino Acids |

| Isochorismate | Salicylate Biosynthesis | Plants, Bacteria | Salicylic Acid |

| Phenylalanine | Phenylpropanoid Pathway | Plants | Various phenolic compounds |

| Acyl-CoA Thioesters | Fatty Acid Metabolism | Bacteria, Fungi | N-Acyl Amides |

Enzymatic Transformations (non-human systems)

While no studies have specifically investigated the enzymatic transformation of Butylphenamide in non-human systems, the metabolism of salicylamide (B354443) and its derivatives by microorganisms suggests potential routes for its biotransformation.

Salicylamide and related compounds are known to interact with bacterial metabolic processes, often exhibiting antimicrobial effects by inhibiting essential pathways. jcu.czresearchgate.netmuni.cz For instance, certain salicylamide derivatives have been shown to inhibit sulfate-reducing bacteria by disrupting their dissimilatory sulfate (B86663) reduction pathway. jcu.czmuni.cz

Potential enzymatic transformations of Butylphenamide in microbial systems could include:

Hydrolysis: The amide bond in Butylphenamide could be a target for amidase or hydrolase enzymes, which are common in bacteria and fungi. This would break down the molecule into 3-phenyl-salicylic acid and butylamine.

Hydroxylation: Microbial cytochrome P450 monooxygenases are known to hydroxylate a wide variety of aromatic compounds. It is plausible that these enzymes could add hydroxyl groups to the phenyl rings of Butylphenamide.

Degradation of the Salicylate Moiety: Bacteria that utilize salicylic acid as a carbon source employ enzymes like salicylate hydroxylase to convert it to catechol. nih.gov A similar degradation pathway could potentially metabolize the salicylate portion of Butylphenamide following its initial hydrolysis.

The study of the enzymatic degradation of structurally related synthetic polymers by microbial enzymes, such as the hydrolysis of poly(3-hydroxybutyrate) copolymers by PHB depolymerase from Alcaligenes faecalis, demonstrates the capacity of microbial enzymes to act on complex synthetic molecules. nih.gov This suggests that soil or gut microbes could potentially degrade Butylphenamide, although the specific enzymes and pathways involved remain unknown.

Table 2: Potential Enzymatic Reactions in Non-Human Systems Based on Related Compounds

| Enzyme Class | Potential Reaction | Substrate Moiety | Organism Type (Example) |

| Amidase/Hydrolase | Amide bond cleavage | N-butyl-carboxamide | Bacteria, Fungi |

| Monooxygenase | Hydroxylation | Phenyl rings | Bacteria, Fungi |

| Salicylate Hydroxylase | Conversion to catechol | Salicylate ring | Bacteria (Pseudomonas) |

| N-acyltransferase | Acylation/Transacylation | Carboxyl group | Fungi |

Future Research Directions and Non Clinical Translational Perspectives

Development of Next-Generation Butylphenamide Analogs

The development of next-generation analogs is a cornerstone of medicinal chemistry, aiming to improve the efficacy, selectivity, and pharmacokinetic properties of a lead compound. nih.gov For Butylphenamide, this would involve the systematic chemical modification of its core structure. The primary goals of creating such analogs would be to enhance its antifungal potency, broaden its spectrum of activity against different fungal species, and optimize its absorption, distribution, metabolism, and excretion (ADME) profile.

Key strategies in analog development include:

Scaffold Hopping: This involves replacing the central molecular core of Butylphenamide with a structurally different scaffold while retaining the essential features for biological activity. This can lead to novel intellectual property and improved properties.

Bioisosteric Replacement: Functional groups within the Butylphenamide molecule could be swapped with bioisosteres—substituents that retain similar physical or chemical properties—to enhance target binding or reduce metabolic liabilities. hodoodo.com

Structure-Activity Relationship (SAR) Studies: This process involves synthesizing a series of analogs and testing them to determine which molecular modifications lead to improved biological activity. For instance, altering the length or branching of the butyl group or changing the substitution pattern on the phenylsalicylamide core could reveal critical insights for designing more potent compounds. nih.gov

While these approaches are standard in modern drug discovery, specific published research detailing the synthesis and evaluation of Butylphenamide analogs is not currently available. Future research would first need to re-establish a baseline of its antifungal activity and mechanism of action to guide a rational design strategy.

Table 1: Potential Strategies for Butylphenamide Analog Development

| Strategy | Description | Potential Goal for Butylphenamide |

|---|---|---|

| Ring Substitution | Adding or modifying substituents on the aromatic rings. | Enhance target affinity; alter solubility. |

| Alkyl Chain Modification | Varying the length, branching, or cyclization of the N-butyl group. | Improve metabolic stability and cell permeability. |

| Amide Bond Replacement | Replacing the amide linker with other functional groups (e.g., ester, sulfonamide). | Modify chemical stability and hydrogen bonding capacity. |

| Introduction of Chiral Centers | Creating stereoisomers to explore three-dimensional binding interactions. | Increase potency and selectivity for the fungal target. |

Integration of Advanced Preclinical Models (non-human)

Before any therapeutic candidate can be considered for human trials, it must undergo extensive evaluation in preclinical studies using non-human models. profil.comwikipedia.org These studies are designed to provide essential data on a compound's efficacy and safety. nih.gov For Butylphenamide, a modern preclinical development program would need to integrate a variety of advanced models to build a comprehensive profile.

The progression of preclinical testing typically involves several stages:

In Vitro Models: Initial testing would use cell-based assays to determine Butylphenamide's potency against a panel of clinically relevant fungi (e.g., Candida spp., Aspergillus spp.). evotec.com This establishes the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC).

Ex Vivo Models: More complex models, such as those using tissue explants, could be used to assess the compound's activity in a more physiologically relevant environment.

In Vivo Animal Models: Should in vitro results be promising, studies in animal models (e.g., rodents) are necessary. okids-net.at These models, which can mimic localized or systemic fungal infections, are crucial for evaluating efficacy, pharmacokinetics (what the body does to the drug), and pharmacodynamics (what the drug does to the body). wikipedia.orgevotec.com Advanced models like patient-derived xenografts (PDX) or organoid models are increasingly used to improve translational accuracy between preclinical findings and human outcomes. creative-biolabs.com

Currently, there is a lack of published data on Butylphenamide's performance in modern, advanced preclinical models. Future research would be required to generate this foundational data to justify any further development.

Table 2: Comparison of Non-Human Preclinical Models for Antifungal Drug Testing

| Model Type | Examples | Advantages | Limitations |

|---|---|---|---|

| In Vitro | Broth microdilution assays, cell culture | High-throughput, low cost, controlled environment | Lacks physiological complexity |

| Ex Vivo | Tissue explants, 3D tissue models | Better mimics tissue environment | Limited lifespan, complex to maintain |

| In Vivo | Murine models of candidiasis or aspergillosis | Provides systemic PK/PD data, evaluates efficacy and toxicity in a whole organism | Higher cost, ethical considerations, may not fully replicate human disease nih.gov |

| In Silico | Computer modeling, molecular docking | Rapid screening of virtual compounds, predicts binding affinity | Predictions require experimental validation |

High-Throughput Screening and Lead Optimization Strategies

High-throughput screening (HTS) is a drug discovery process that uses automation to test large numbers of compounds for activity against a biological target. mdpi.comakltherapeutics.com In the context of Butylphenamide, HTS could be employed in two main ways:

To screen libraries of diverse small molecules to identify new compounds that may have a similar mechanism of action or work synergistically with Butylphenamide.

To screen a library of newly synthesized Butylphenamide analogs to quickly identify those with improved antifungal properties. mdpi.com

There is no evidence in the scientific literature that Butylphenamide itself has been subjected to modern HTS campaigns or lead optimization programs. Such efforts would be a critical future step to either improve upon the original molecule or to discover entirely new antifungal agents inspired by its chemical structure.

Applications in Veterinary or Agricultural Antifungal Science (non-human)

The need for new and effective antifungal agents extends beyond human medicine into veterinary and agricultural sectors. woah.org Fungal diseases in animals can cause significant morbidity, and fungal pathogens in crops lead to substantial economic losses and threaten food security. nih.gov

Veterinary Applications: Antifungal agents are used in veterinary medicine to treat a range of infections in companion animals and livestock, from skin infections (dermatophytosis) to systemic mycoses. msdvetmanual.competmd.com Compounds used in this field require a high margin of safety for the target animal species. Given its early investigation against ringworm, a potential future research direction could be to evaluate Butylphenamide and its optimized analogs for efficacy against common veterinary fungal pathogens like Microsporum or Trichophyton species. nih.gov However, Butylphenamide is not currently listed as an approved or commonly used veterinary antifungal. woah.org

Agricultural Applications: Fungicides are essential in agriculture to protect crops from diseases like molds, mildews, and rusts. europa.eu The development of resistance to existing fungicides is a major concern, driving the search for new chemical entities with novel mechanisms of action. scribd.com Research could explore the potential of Butylphenamide as a scaffold for developing new agricultural fungicides. This would involve testing its efficacy against major plant pathogens and evaluating its environmental fate and impact.

To date, no studies have been published that specifically investigate Butylphenamide for these non-human applications. This represents an unexplored but potentially valuable area for future translational research.

Q & A

Q. What are the standard protocols for synthesizing Butylphenamide in laboratory settings?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

Reagent Preparation : Use butylamine and a substituted benzoyl chloride in anhydrous conditions (e.g., under nitrogen atmosphere).

Reaction Conditions : Stir at 60–80°C for 6–12 hours in a polar aprotic solvent (e.g., dimethylformamide).

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization.

- Characterization : Confirm structure via -NMR (peaks at δ 1.2–1.6 ppm for butyl chain) and FT-IR (amide C=O stretch at ~1650 cm) .

- Reproducibility : Document solvent purity, reaction time, and temperature gradients to enable replication .

Q. How can researchers determine the purity of Butylphenamide using spectroscopic methods?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection at 254 nm; compare retention time to a certified standard.

- Melting Point : A sharp range (e.g., 145–147°C) indicates high purity.

- Elemental Analysis : Match calculated and observed C, H, N percentages (±0.3% tolerance) .

Q. What are the initial steps to assess Butylphenamide’s toxicity in vitro?

- Methodological Answer :

Cell Lines : Use HepG2 or HEK293 cells for cytotoxicity assays (MTT or resazurin-based).

Dose Range : Test concentrations from 1 μM to 100 μM, including positive (e.g., cisplatin) and negative controls.

Data Interpretation : Calculate IC using nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Butylphenamide analogs?

- Methodological Answer :

-

Systematic Comparison : Tabulate variables like assay type (e.g., enzyme inhibition vs. cell-based), buffer pH, and incubation time (Table 1).

-

Statistical Reanalysis : Apply ANOVA or Bayesian meta-analysis to identify outliers or confounding factors .

-

Mechanistic Studies : Use molecular docking to verify binding affinity consistency across structural analogs .

Table 1 : Contradictory Bioactivity Data Analysis Framework

Variable Example Discrepancy Resolution Strategy Reference Assay Type IC vs. EC Normalize metrics to % inhibition Solvent Polarity DMSO vs. aqueous buffer Re-test under uniform conditions

Q. What computational strategies optimize Butylphenamide’s pharmacokinetic properties?

- Methodological Answer :

- QSAR Modeling : Train models using descriptors like logP, topological polar surface area, and hydrogen-bond donors.

- ADMET Prediction : Use SwissADME or ADMETLab to prioritize analogs with improved oral bioavailability .

- Validation : Compare in silico results with in vivo C and AUC data from rodent studies .

Q. How should researchers design experiments to address reproducibility challenges in Butylphenamide synthesis?

- Methodological Answer :

- DOE (Design of Experiments) : Vary catalysts (e.g., HOBt vs. EDCI), solvent ratios, and temperature to identify critical factors.

- Robustness Testing : Repeat reactions with ±10% variation in reagent equivalents.

- Open-Source Protocols : Share detailed NMR spectra and chromatograms in supplementary materials .

Data Analysis and Reporting

Q. How to interpret conflicting results in Butylphenamide’s mechanism of action studies?

- Methodological Answer :

- Pathway Analysis : Use KEGG or Reactome to map hypothesized targets against experimental RNA-seq data.

- Dose-Dependent Effects : Check for biphasic responses (e.g., activation at low doses, inhibition at high doses).

- Peer Review : Submit raw data to repositories like Zenodo for independent validation .

Q. What are best practices for reporting Butylphenamide’s crystallographic data?

- Methodological Answer :

- CIF Files : Include atomic coordinates, thermal parameters, and refinement statistics.

- Validation : Use checkCIF/PLATON to ensure structural integrity.

- Visualization : Publish ORTEP diagrams with 50% probability ellipsoids .

Ethical and Methodological Compliance

Q. How to ensure ethical compliance when studying Butylphenamide’s neurotoxic effects in animal models?

- Methodological Answer :

- IACUC Approval : Follow ARRIVE guidelines for sample size justification and humane endpoints.

- Blinding : Randomize treatment groups and use coded samples for behavioral assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.